Cas no 2089333-77-5 (2-(Difluoromethoxy)-4-iodopyridine)

2-(Difluoromethoxy)-4-iodopyridine is a fluorinated pyridine derivative with a difluoromethoxy substituent at the 2-position and an iodine atom at the 4-position. This compound serves as a versatile intermediate in organic synthesis, particularly in pharmaceutical and agrochemical applications. The difluoromethoxy group enhances metabolic stability and lipophilicity, while the iodine atom provides a reactive site for further functionalization via cross-coupling reactions, such as Suzuki or Sonogashira couplings. Its high purity and well-defined structure make it suitable for precision synthesis. The compound is typically handled under inert conditions due to its sensitivity to moisture and light, ensuring optimal performance in demanding synthetic workflows.
2-(Difluoromethoxy)-4-iodopyridine structure
2089333-77-5 structure
Product Name:2-(Difluoromethoxy)-4-iodopyridine
CAS No:2089333-77-5
MF:C6H4F2INO
MW:271.00334072113
CID:5074958
PubChem ID:122198446
Update Time:2025-10-25

2-(Difluoromethoxy)-4-iodopyridine Chemical and Physical Properties

Names and Identifiers

    • 2-(Difluoromethoxy)-4-iodopyridine
    • Inchi: 1S/C6H4F2INO/c7-6(8)11-5-3-4(9)1-2-10-5/h1-3,6H
    • InChI Key: XSOLKVOPAQCWNP-UHFFFAOYSA-N
    • SMILES: IC1C=CN=C(C=1)OC(F)F

Computed Properties

  • Exact Mass: 270.93057g/mol
  • Monoisotopic Mass: 270.93057g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 2
  • Complexity: 125
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.8
  • Topological Polar Surface Area: 22.1

2-(Difluoromethoxy)-4-iodopyridine Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Aaron
AR022JAY-250mg
2-(Difluoromethoxy)-4-iodopyridine
2089333-77-5 95%
250mg
$500.00 2025-02-13
Aaron
AR022JAY-1g
2-(Difluoromethoxy)-4-iodopyridine
2089333-77-5 95%
1g
$800.00 2025-02-13

Additional information on 2-(Difluoromethoxy)-4-iodopyridine

Research Brief on 2-(Difluoromethoxy)-4-iodopyridine (CAS: 2089333-77-5) in Chemical Biology and Pharmaceutical Applications

2-(Difluoromethoxy)-4-iodopyridine (CAS: 2089333-77-5) is a halogenated pyridine derivative that has garnered significant attention in recent years due to its versatile applications in medicinal chemistry and drug discovery. This compound serves as a key intermediate in the synthesis of various biologically active molecules, particularly in the development of kinase inhibitors and other targeted therapies. The unique structural features of this molecule, including the difluoromethoxy and iodine substituents, make it a valuable building block for the construction of complex pharmacophores with enhanced metabolic stability and binding affinity.

Recent studies have highlighted the importance of 2-(Difluoromethoxy)-4-iodopyridine in the synthesis of novel antiviral and anticancer agents. The iodine atom at the 4-position provides an excellent handle for further functionalization through cross-coupling reactions, enabling rapid diversification of the pyridine core. Meanwhile, the difluoromethoxy group contributes to improved pharmacokinetic properties by increasing lipophilicity and reducing susceptibility to oxidative metabolism. These characteristics have positioned this compound as a privileged scaffold in modern drug design.

A 2023 study published in the Journal of Medicinal Chemistry demonstrated the utility of 2-(Difluoromethoxy)-4-iodopyridine in the development of selective JAK3 inhibitors. Researchers employed this intermediate in a Suzuki-Miyaura coupling reaction to generate a series of potent and selective compounds with nanomolar activity against JAK3 kinase. The resulting molecules showed promising efficacy in animal models of autoimmune diseases while maintaining excellent selectivity over other JAK family members, highlighting the strategic value of this building block in kinase inhibitor design.

In the field of radiopharmaceuticals, 2-(Difluoromethoxy)-4-iodopyridine has emerged as a valuable precursor for the synthesis of PET tracers. The iodine atom can be readily replaced with fluorine-18 through nucleophilic aromatic substitution, creating radiolabeled probes for imaging studies. Recent work published in Nuclear Medicine and Biology reported the successful development of a fluorine-18 labeled analog for tracking neuroinflammation in Alzheimer's disease models, demonstrating the compound's versatility beyond traditional small molecule drug development.

The synthetic accessibility of 2-(Difluoromethoxy)-4-iodopyridine has also been improved through recent methodological advances. A 2024 publication in Organic Process Research & Development described a scalable, continuous-flow synthesis of this intermediate with significantly improved yield and purity compared to traditional batch methods. This technological advancement addresses previous challenges in large-scale production, making the compound more accessible for pharmaceutical development programs.

From a safety and toxicology perspective, recent preclinical studies have shown that 2-(Difluoromethoxy)-4-iodopyridine derivatives generally exhibit favorable safety profiles. The metabolic stability conferred by the difluoromethoxy group reduces the formation of reactive metabolites, while the pyridine core demonstrates good tolerability in animal models. However, researchers note that careful optimization of physicochemical properties remains essential to balance potency, selectivity, and drug-like characteristics in final drug candidates.

Looking forward, the unique properties of 2-(Difluoromethoxy)-4-iodopyridine continue to inspire innovative applications in drug discovery. Current research directions include its incorporation into PROTAC molecules for targeted protein degradation and its use in the development of covalent inhibitors. The compound's versatility and demonstrated success in multiple therapeutic areas suggest it will remain an important tool in medicinal chemistry for years to come.

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